molecular formula C7H9OP B139740 2-Methoxyphenylphosphine CAS No. 126590-38-3

2-Methoxyphenylphosphine

Cat. No.: B139740
CAS No.: 126590-38-3
M. Wt: 140.12 g/mol
InChI Key: ORPNDFMZTDVBGA-UHFFFAOYSA-N
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Description

2-Methoxyphenylphosphine is an organophosphorus compound with the molecular formula C21H21O3P. It is a phosphine ligand commonly used in various catalytic processes. The compound is characterized by the presence of a methoxy group attached to the phenyl ring, which influences its reactivity and applications in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyphenylphosphine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

2-Methoxyphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Organic solvents such as toluene, dichloromethane.

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxyphenylphosphine involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The methoxy group on the phenyl ring can influence the electronic properties of the ligand, affecting its reactivity and selectivity in catalytic reactions .

Comparison with Similar Compounds

2-Methoxyphenylphosphine can be compared with other similar phosphine compounds:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic applications where other phosphine ligands may not be as effective .

Properties

IUPAC Name

(2-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9OP/c1-8-6-4-2-3-5-7(6)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPNDFMZTDVBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyphenylphosphine
Reactant of Route 2
2-Methoxyphenylphosphine
Reactant of Route 3
2-Methoxyphenylphosphine
Reactant of Route 4
2-Methoxyphenylphosphine
Reactant of Route 5
2-Methoxyphenylphosphine
Reactant of Route 6
2-Methoxyphenylphosphine

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